Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Penta-N-acetylchitopentaose is a pentameric chito-oligosaccharide composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds This compound is derived from chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi
Mechanism of Action
Target of Action
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is primarily known for its antimicrobial properties . It has been found to be effective against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are common pathogens responsible for various infections in humans.
Mode of Action
It is believed that the compound interacts with bacterial cells, leading to their destruction . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .
Biochemical Pathways
Given its antimicrobial properties, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . This makes it a potentially useful compound in the treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penta-N-acetylchitopentaose can be synthesized through enzymatic and chemical methods. One common approach involves the use of chitinase enzymes to hydrolyze chitin into smaller oligosaccharides, including penta-N-acetylchitopentaose. The enzymatic process typically requires specific conditions such as optimal pH, temperature, and enzyme concentration to achieve high yields.
Industrial Production Methods
Industrial production of penta-N-acetylchitopentaose often involves metabolic engineering of microbial cells, such as recombinant Escherichia coli. In one method, the nodC gene from Mesorhizobium loti is cloned into E. coli, leading to the production of chitin oligosaccharides, mainly penta-N-acetylchitopentaose. A two-step fermentation procedure is then developed, which involves the addition of glucose and precursor substrates to achieve high productivity .
Chemical Reactions Analysis
Types of Reactions
Penta-N-acetylchitopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using chitinase enzymes under optimal pH and temperature conditions.
Oxidation: Chemical oxidation using reagents such as sodium periodate to introduce functional groups.
Substitution: Chemical substitution reactions to introduce different functional groups, enhancing the compound’s reactivity and solubility.
Major Products Formed
The major products formed from these reactions include smaller chito-oligosaccharides, oxidized derivatives, and substituted compounds with enhanced properties for specific applications.
Scientific Research Applications
Penta-N-acetylchitopentaose has a wide range of scientific research applications:
Chemistry: Used as a substrate for studying enzyme kinetics and mechanisms, particularly chitinase enzymes.
Biology: Plays a role in plant defense mechanisms by eliciting immune responses in plants.
Medicine: Investigated for its potential as a pharmaceutical agent due to its biocompatibility and biodegradability.
Comparison with Similar Compounds
Penta-N-acetylchitopentaose is unique due to its specific structure and biological activities. Similar compounds include:
Hexa-N-acetylchitohexaose: A hexameric chito-oligosaccharide with six N-acetylglucosamine units.
Tetra-N-acetylchitotetraose: A tetrameric chito-oligosaccharide with four N-acetylglucosamine units.
Compared to these similar compounds, penta-N-acetylchitopentaose has distinct properties and applications, particularly in plant defense and nodulation processes.
Properties
IUPAC Name |
ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIOIOHRWLZCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237568 | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89193-16-8 | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89193-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed by single-crystal X-ray diffraction?
A1: Single-crystal X-ray diffraction analysis confirms that this compound crystallizes in the monoclinic system with the space group P21/c and Z = 4. [] The unit cell parameters are a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. [] The structure exhibits intermolecular C-H···O interactions contributing to its stability, along with C-H···π interactions. []
Q2: How was this compound synthesized and characterized in the study?
A2: The synthesis involved a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine as starting materials. [] Characterization of the synthesized compound was carried out through various techniques including elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), UV-Visible (UV-Vis) spectroscopy, 1H NMR spectroscopy, and single-crystal X-ray diffraction. []
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